N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide
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Overview
Description
The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine . This base compound has a molecular weight of 171.24 . It’s important to note that the specific compound you’re asking about might have different properties due to the additional groups attached to the molecule.
Molecular Structure Analysis
The base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, has a molecular formula of C9H17NO2 . The InChI code for this compound is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 .Physical and Chemical Properties Analysis
The base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is a liquid at room temperature .Scientific Research Applications
Receptor Agonism and Antagonism
- The compound has been explored for its potential as a 5-HT1A receptor agonist, showing promise in neuroprotection and pain control. It exhibits significant selectivity and potency, suggesting a new strategy for pain management (Franchini et al., 2017).
- Further studies highlight its affinity and functional activity at α1-adrenoceptor subtypes. The structural variations lead to different receptor binding and agonist/antagonist behaviors, providing insights for selective ligand development (Franchini et al., 2014).
Chemical Synthesis and Characterization
- Synthesis techniques for creating compounds containing 1,4-dioxaspiro[4.5]decane structures have been developed, contributing to the broader field of organic chemistry and pharmaceutical intermediates (Zhang Feng-bao, 2006).
- The compound's role in synthesizing vic-dioxime ligands and its metal complexes opens avenues in coordination chemistry and materials science (Canpolat & Kaya, 2004).
Biological Activities
- Investigations into its derivatives for antihypertensive effects reveal its potential in cardiovascular drug development, showcasing the compound's versatility in medicinal chemistry (Caroon et al., 1981).
- The compound has been used in the synthesis of sigma receptor ligands, contributing to the understanding of sigma receptor pharmacology and potential therapeutic applications (Franchini et al., 2016).
Phase Equilibria Studies
- Studies on phase equilibria involving 1,4-dioxaspiro[4.5]decane derivatives provide fundamental data useful in the design of alternative reactions and processes in green chemistry (Melo et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-12(2)6-9-17-14(19)15(20)18-10-13-11-21-16(22-13)7-4-3-5-8-16/h12-13H,3-11H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQERKNYJICYKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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